L-6-Hydroxydopa - 27244-64-0

L-6-Hydroxydopa

Catalog Number: EVT-273301
CAS Number: 27244-64-0
Molecular Formula: C9H11NO5
Molecular Weight: 213.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-6-Hydroxydopa is a hydroxylated derivative of L-3,4-dihydroxyphenylalanine (L-DOPA), a naturally occurring amino acid and a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine. [] L-6-Hydroxydopa itself is not naturally found in significant amounts. [] It is primarily recognized in scientific research as a cytotoxic analog of L-DOPA, particularly exhibiting selective toxicity towards melanoma cells. [] This selective toxicity stems from its interaction with tyrosinase, a copper-containing enzyme crucial for melanin synthesis, making it a subject of interest in melanoma research. [, ]

Relevance: L-DOPA is the immediate precursor to L-6-hydroxydopa, differing only by the absence of a hydroxyl group at the 6-position. L-6-hydroxydopa itself is a cytotoxic analog of L-DOPA []. Research suggests that L-6-hydroxydopa's toxicity may be due to its interaction with tyrosinase, a melanocyte-specific enzyme, acting as a false substrate and potentially interfering with L-DOPA metabolism [].

6-Hydroxydopamine (6-OHDA)

Compound Description: 6-Hydroxydopamine is a neurotoxin primarily used in experimental models of Parkinson's disease [, , , , , , , , , , , , , , , ]. It selectively destroys dopaminergic and noradrenergic neurons, mimicking the neurodegeneration observed in Parkinson's disease.

Relevance: 6-Hydroxydopamine is structurally similar to both L-DOPA and L-6-hydroxydopa. While not directly converted from these compounds, 6-OHDA's structural similarity allows it to be taken up by the same neuronal transporters as dopamine and L-DOPA. Once inside the neurons, 6-OHDA exerts its toxic effects, ultimately leading to cell death. It is notable that research suggests L-6-hydroxydopa might be converted into 6-hydroxydopamine, contributing to its neurotoxic effects [].

5-Hydroxytryptophan (5-HTP)

Compound Description: 5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and the precursor to serotonin. It is often used as a dietary supplement for various conditions, including depression, anxiety, and sleep disorders [].

Relevance: Although 5-HTP is not structurally similar to L-6-hydroxydopa, research highlights its role alongside L-DOPA in influencing specific endocrine functions []. Studies indicate that administering both compounds during critical developmental stages can induce similar long-term alterations in pituitary function, particularly in regulating hormones like TSH, prolactin, and growth hormone [].

Dopamine

Compound Description: Dopamine is a neurotransmitter playing a crucial role in motor control, motivation, reward, and cognition. Its deficiency is a hallmark of Parkinson's disease [, , , , , , , , , ].

Relevance: Dopamine is the final product of the metabolic pathway involving both L-DOPA and L-6-hydroxydopa. L-DOPA is converted to dopamine via the enzyme dopa decarboxylase [, , ]. While L-6-hydroxydopa can also be converted to a dopamine analog by the same enzyme, this analog might contribute to its cytotoxic effects by interfering with normal dopamine function [, ].

2,4-Dihydroxyphenylalanine

Compound Description: 2,4-Dihydroxyphenylalanine, also known as 6-hydroxydopa, is a cytotoxic compound and an isomer of L-DOPA [].

Relevance: 2,4-Dihydroxyphenylalanine is structurally very similar to L-6-hydroxydopa. Research indicates that human tyrosinase can convert 2,4-dihydroxyphenylalanine to L-6-hydroxydopa []. This conversion raises concerns about the potential formation of L-6-hydroxydopa as a byproduct in the presence of tyrosinase, particularly with the use of L-DOPA for therapeutic purposes.

Source and Classification

L-6-Hydroxydopa is synthesized from L-tyrosine through enzymatic hydroxylation. It is categorized under catecholamines due to its structural similarity with dopamine and norepinephrine. The compound is often used in pharmacological studies to investigate its effects on neurotransmitter systems, particularly in relation to neurodegenerative diseases.

Synthesis Analysis

The synthesis of L-6-Hydroxydopa typically involves the following steps:

  1. Starting Materials: The primary precursor for L-6-Hydroxydopa synthesis is L-tyrosine.
  2. Enzymatic Reaction: The conversion of L-tyrosine to L-6-Hydroxydopa is catalyzed by the enzyme tyrosine hydroxylase, which introduces a hydroxyl group at the 6-position of the aromatic ring.
  3. Conditions: The reaction generally requires specific conditions including:
    • pH: Optimal pH levels around 7.4.
    • Temperature: Incubation at physiological temperatures (approximately 37°C).
    • Cofactors: Presence of tetrahydrobiopterin as a cofactor for the enzymatic reaction.

The detailed reaction can be summarized as follows:

L TyrosineTyrosine HydroxylaseL 6 Hydroxydopa\text{L Tyrosine}\xrightarrow{\text{Tyrosine Hydroxylase}}\text{L 6 Hydroxydopa}
Molecular Structure Analysis

L-6-Hydroxydopa has a molecular formula of C9H11NO3C_9H_{11}NO_3 and a molecular weight of approximately 181.19 g/mol. Its structure consists of a catechol moiety with a hydroxyl group at the 6-position relative to the amine group.

Structural Features

  • Functional Groups: The compound contains two hydroxyl groups (–OH) and an amine group (–NH2), which contribute to its reactivity and interaction with biological systems.
  • Stereochemistry: L-6-Hydroxydopa exists in an optically active form due to the presence of a chiral center.
Chemical Reactions Analysis

L-6-Hydroxydopa participates in several chemical reactions, particularly involving oxidation and decarboxylation:

  1. Oxidation: In biological systems, L-6-Hydroxydopa can undergo oxidation to form reactive oxygen species, which can lead to oxidative stress.
  2. Decarboxylation: It can be decarboxylated by aromatic L-amino acid decarboxylase to produce dopamine, further implicating it in neurotransmitter synthesis pathways.

Reaction Conditions

These reactions typically occur under physiological conditions, with specific enzymes facilitating the transformations.

Mechanism of Action

The mechanism of action of L-6-Hydroxydopa primarily involves its neurotoxic effects on dopaminergic neurons:

  1. Neurotoxicity: Upon administration, L-6-Hydroxydopa selectively targets catecholaminergic neurons, leading to their degeneration.
  2. Oxidative Stress: It promotes oxidative stress through the generation of free radicals, contributing to neuronal cell death.
  3. Inhibition of Mitochondrial Function: The compound inhibits mitochondrial respiratory chain complexes I and IV, further exacerbating cellular dysfunction and apoptosis in dopaminergic neurons.

These mechanisms are crucial for understanding how L-6-Hydroxydopa models Parkinson's disease pathology in experimental settings.

Physical and Chemical Properties Analysis

L-6-Hydroxydopa exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar functional groups.
  • Stability: The compound is relatively stable under acidic conditions but can degrade under alkaline or oxidative environments.
  • Melting Point: Specific melting point data may vary but typically falls within the range expected for similar catecholamines.
Applications

L-6-Hydroxydopa has significant applications in scientific research:

  1. Parkinson’s Disease Models: It is widely used to create animal models that replicate Parkinsonian symptoms by inducing selective dopaminergic neuron lesions.
  2. Neuropharmacology Studies: Researchers utilize L-6-Hydroxydopa to explore neurochemical pathways involved in neurotransmitter synthesis and degradation.
  3. Therapeutic Research: Understanding its mechanism aids in identifying potential therapeutic targets for neuroprotective strategies against neurodegenerative diseases.
Introduction to L-6-Hydroxydopa in Neurobiological Research

Historical Discovery and Early Applications in Neuropharmacology

L-6-Hydroxydopa (6-OHDOPA) emerged in the late 1960s as a strategic innovation to overcome limitations of its neurotoxic metabolite, 6-hydroxydopamine (6-OHDA). While 6-OHDA was discovered earlier and shown to selectively destroy catecholaminergic nerve terminals, its inability to cross the blood-brain barrier (BBB) restricted its utility for central nervous system (CNS) studies [1] [6]. Researchers synthesized 6-OHDOPA as a precursor designed to leverage endogenous L-amino acid decarboxylase activity for intracerebral conversion to 6-OHDA, enabling systemic administration [3] [6]. This molecular design exploited the structural similarity of 6-OHDOPA to endogenous L-DOPA, granting it access to BBB transporter systems [6].

Early pharmacological studies in the 1970s demonstrated that systemic administration of 6-OHDOPA (typically 100 mg/kg intraperitoneally in rodents) produced profound and selective depletion of norepinephrine (NE) in peripheral sympathetic nerves and CNS regions innervated by the locus coeruleus [1] [4]. Jacobowitz and Kostrzewa (1971) pioneered mapping studies using this compound, revealing its unique capacity to generate fluorescent noradrenergic axonal accumulations, thereby enabling anatomical tracing of NE pathways previously obscured by dense terminal networks [1]. This property established 6-OHDOPA as a dual-purpose tool: a selective noradrenergic lesioning agent and a tract-tracing reagent. Crucially, its effects diverged significantly from 6-OHDA; while both compounds targeted catecholamine systems, 6-OHDOPA exhibited relative specificity for noradrenergic projections over dopaminergic neurons, particularly at moderate doses [1] [3]. This selectivity profile catalyzed investigations into noradrenergic function in behaviors, neuroendocrine regulation, and interactions with other neurotransmitter systems.

Table 1: Key Properties of L-6-Hydroxydopa in Early Neuropharmacology Research

PropertySignificanceExperimental Confirmation
Blood-Brain Barrier PermeabilityEnabled systemic administration for CNS studiesRadiolabel tracing and neurochemical assays post-systemic injection [3] [6]
Decarboxylation to 6-OHDAIntracerebral conversion to active neurotoxinHPLC detection of 6-OHDA in brain after 6-OHDOPA administration [3]
Noradrenergic SpecificitySelective NE depletion (70-90% in cortex/hippocampus) with DA sparing at optimal dosesRegional monoamine assays and histofluorescence [1] [4]
Axonal Tracing CapabilityFluorescent accumulations in lesioned axons enabled pathway mappingFormaldehyde-induced fluorescence histochemistry [1]

Role as a Precursor Neurotoxin in Catecholaminergic Systems

Metabolic Activation and Cellular Selectivity

The neurotoxicity of 6-OHDOPA is intrinsically linked to its enzymatic conversion to 6-hydroxydopamine (6-OHDA) via aromatic L-amino acid decarboxylase (AADC). This reaction occurs predominantly within catecholaminergic neurons, where the generated 6-OHDA accumulates via vesicular monoamine transporter 2 (VMAT2) [3] [6]. Once intracellular, 6-OHDA initiates toxicity through three primary mechanisms: (1) rapid auto-oxidation generating reactive oxygen species (superoxide, hydrogen peroxide, hydroxyl radicals); (2) inhibition of mitochondrial respiratory chain complexes I and IV; and (3) covalent modification of cellular proteins via quinone formation [1] [8]. The selectivity for noradrenergic neurons arises from the high affinity of 6-OHDA for the norepinephrine transporter (NET), coupled with the efficient uptake of its precursor 6-OHDOPA into NE terminals [1] [4].

Pharmacological modulation of this pathway profoundly alters toxicity. Pretreatment with the peripheral AADC inhibitor carbidopa (25 mg/kg) increases striatal 6-OHDA levels by 145% by preventing peripheral degradation and enhancing central delivery of 6-OHDOPA [3]. Similarly, monoamine oxidase inhibition (e.g., pargyline, 100 mg/kg) elevates 6-OHDA concentrations by 113%, while combined carbidopa and pargyline pretreatment causes a 261% increase in striatal 6-OHDA, demonstrating synergistic amplification of neurotoxicity [3]. Reserpine, which depletes vesicular stores, accelerates 6-OHDA disappearance (reducing levels to 8.9% of control at 4 hours), confirming vesicular sequestration protects against cytosolic degradation [3].

Regional Vulnerability and Regenerative Responses

The locus coeruleus (LC) exhibits exceptional vulnerability to 6-OHDOPA. Neonatal or adult administration produces extensive LC axonal degeneration, with near-total noradrenergic denervation of the hippocampus and ~90% depletion in the neocortex and cerebellum [1] [4]. Ultrastructural studies reveal distal LC perikaryal damage after high-dose neonatal exposure, triggering unique regenerative responses [1]. Within weeks, surviving LC neurons initiate axonal sprouting, leading to reinnervation patterns characterized by:

  • Compensatory Hyperinnervation: Hindbrain regions (pons/medulla) regain normal innervation density, while cerebellar noradrenergic projections develop 200% higher density than controls [1].
  • Neoinnervation: Ectopic sprouting into non-native territories, potentially altering circuit function [1].
  • Opiate-Enhanced Regeneration: Morphine co-administration potentiates noradrenergic sprouting through naloxone-sensitive opioid receptor mechanisms, suggesting endogenous opioid systems modulate neuroplasticity after 6-OHDOPA lesions [8].

Table 2: Comparative Neurotoxicity Profiles of Catecholaminergic Neurotoxins

NeurotoxinAdministration RoutePrimary Neuronal TargetsBlood-Brain Barrier PermeableKey Mechanisms of Selectivity
6-OHDOPASystemic (IP/IV)Noradrenergic (LC projections >> other NE)YesAADC conversion to 6-OHDA; NET uptake preference
6-OHDAIntracerebral/ICVDopaminergic (SNpc) & NoradrenergicNoDirect uptake via DAT/NET; accumulation in catecholamine terminals
MPP+SystemicDopaminergic (SNpc)Yes (as MPTP prodrug)DAT-dependent uptake; mitochondrial complex I inhibition
DSP-4SystemicNoradrenergic (LC projections)YesSelective NET affinity; formation of reactive aziridinium ion

Excitotoxic Mechanisms and Endogenous Significance

Beyond catecholaminergic toxicity, 6-OHDOPA exhibits intrinsic excitotoxic properties independent of its conversion to 6-OHDA. It spontaneously generates 6-OHDOPA-p-quinone and dopachrome derivatives, which act as potent agonists at non-NMDA (AMPA/kainate) glutamate receptors [1] [8]. In vitro electrophysiological studies demonstrate that these oxidation products evoke excitatory currents exceeding those of endogenous glutamate, implicating aberrant ionotropic receptor activation in non-catecholaminergic neuronal damage [1]. This dual toxicity profile—catecholaminergic neurodegeneration via 6-OHDA and direct excitotoxicity via quinones—positions 6-OHDOPA within a broader class of neurotoxic amino acids like β-N-oxalylamino-L-alanine (BOAA) associated with neurolathyrism [8].

Notably, 6-OHDOPA exists endogenously as a redox cofactor in copper-containing amine oxidases. Its keto-enol tautomeric structure facilitates electron transfer during enzymatic deamination of biogenic amines [8]. This raises provocative questions about potential endogenous neurotoxicity under conditions of impaired redox buffering (e.g., glutathione depletion) or elevated production, suggesting pathophysiological relevance beyond its experimental applications [8].

Properties

CAS Number

27244-64-0

Product Name

L-6-Hydroxydopa

IUPAC Name

(2S)-2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1

InChI Key

YLKRUSPZOTYMAT-YFKPBYRVSA-N

SMILES

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

2,4,5-trihydroxyphenyl-D,L-alanine
2,4,5-trihydroxyphenylalanine
2,5-dihydroxytyrosine
3,4,6-TOPA
3,4,6-trihydroxyphenylalanine
6-hydroxydopa
6-hydroxydopa, (D)-isomer
6-hydroxydopa, (DL)-isomer
6-hydroxydopa, (L)-isomer
6-hydroxydopa, hydrochloride
6-hydroxydopa, hydrochloride, (L)-isomer
6-OHDOPA

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N

Isomeric SMILES

C1=C(C(=CC(=C1O)O)O)C[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.